molecular formula C22H20N2O5S B2647409 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide CAS No. 2380182-32-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2647409
CAS No.: 2380182-32-9
M. Wt: 424.47
InChI Key: FMWVARAAQWUFCR-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a thiophene-substituted phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the condensation of catechol with formaldehyde, followed by cyclization.

    Introduction of the Thiophene-Substituted Phenyl Group: This step involves the coupling of a thiophene-substituted phenyl halide with an appropriate nucleophile under palladium-catalyzed conditions.

    Amide Bond Formation: The final step involves the coupling of the benzodioxole intermediate with the thiophene-substituted phenyl intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Palladium on carbon in the presence of hydrogen gas.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(phenyl)phenyl]ethyl}ethanediamide
  • **N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(furan-2-yl)phenyl]ethyl}ethanediamide

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide is unique due to the presence of both the benzodioxole and thiophene-substituted phenyl groups, which confer specific electronic and steric properties. These features may enhance its binding affinity to certain biological targets and improve its overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c25-17(15-4-6-16(7-5-15)20-2-1-9-30-20)12-24-22(27)21(26)23-11-14-3-8-18-19(10-14)29-13-28-18/h1-10,17,25H,11-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWVARAAQWUFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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